Imatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.46e-02 g/L

Synonyms

Canonical SMILES

Imatinib mechanism of action tyrosine kinase inhibition

Molecular Targets and Mechanism of Action

Imatinib is a small molecule protein-tyrosine kinase inhibitor that competes with ATP for binding to the kinase domain of specific target proteins [1]. The table below summarizes its primary molecular targets.

| Target Protein | Action | Primary Therapeutic Context | Consequence of Inhibition |

|---|---|---|---|

| BCR-ABL | Inhibitor [2] | Chronic Myelogenous Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) [2] [1] | Induces apoptosis; inhibits proliferation, survival, and cytoskeletal signaling pathways (Ras/MapK, Src/Pax/Fak/Rac, PI3K/AKT) [2]. |

| c-KIT | Antagonist [2] | Gastrointestinal Stromal Tumors (GIST) [1] | Inhibits proliferation and induces apoptosis in GIST cells expressing activating c-Kit mutations [2]. |

| Platelet-Derived Growth Factor Receptors (PDGFR-α & PDGFR-β) | Antagonist [2] | Myelodysplastic/Myeloproliferative Diseases, Hypereosinophilic Syndrome (HES) [1] | Inhibits PDGF-mediated cellular events [2]. |

| Other Targets | |||

| • Macrophage colony-stimulating factor 1 receptor (CSF1R) [2] [3] | Antagonist [2] | Investigational | Off-target effects; potential role in side effects like hypopigmentation [3]. |

| • Discoidin domain-containing receptors (DDR1, DDR2) [2] | Antagonist [2] | Investigational | Off-target effects. |

| • Oxidoreductase NQO2 [4] | Competitive inhibition with substrate [4] | Investigational | Contributes to pharmacological effects; mechanism distinct from kinase inhibition [4]. |

This compound binds to the ATP-binding pocket within the kinase domain, stabilizing it in an inactive, non-phosphorylated conformation [4]. This prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, thereby halting the downstream signaling cascades that drive uncontrolled cell growth, reduced apoptosis, and altered cell adhesion [2] [1].

The following diagram illustrates the core mechanism of BCR-ABL inhibition by this compound and the resulting disruption of downstream signaling pathways.

Experimental Insights into Resistance Mechanisms

Despite its efficacy, a significant challenge in this compound therapy is the development of resistance. The following diagram and table outline key resistance pathways and the experimental workflow used to identify BCR-ABL-independent mechanisms.

Research classifies resistance mechanisms into two main categories:

| Resistance Mechanism | Description | Experimental Evidence/Detection |

|---|---|---|

| BCR-ABL-Dependent | ||

| Point Mutations in Kinase Domain | Amino acid substitutions (e.g., T315I) that interfere with this compound binding by altering contact points or shifting the kinase conformation equilibrium [4]. | Sanger sequencing or next-generation sequencing of the BCR-ABL kinase domain [5]. |

| BCR-ABL Gene Amplification | Overexpression of the BCR-ABL oncogene, requiring higher drug concentrations for inhibition [6]. | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). |

| BCR-ABL-Independent | ||

| Altered Cell Adhesion & Microenvironment | Downregulation of the extracellular matrix protein Fibronectin 1 (FN1) reduces cell adhesion and decreases this compound susceptibility [5]. | Genome-wide expression arrays; functional validation via siRNA knockdown and overexpression [5]. |

| Persistence of Leukemic Stem Cells (LSCs) | Quiescent CML stem cells are inherently resistant to TKIs and rely on alternative survival pathways [6]. | Syngeneic transplantation models in mice; analysis of key LSC maintenance pathways (Hedgehog/Smo, PML, β-catenin) [6]. |

| Upregulation of Drug Efflux Transporters | Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein reduces intracellular this compound accumulation [5] [7]. | Flow cytometry with transporter-specific fluorescent substrates. |

Pharmacokinetic and Clinical Considerations

The transition from mechanism to clinical efficacy is influenced by several pharmacokinetic and real-world factors.

| Parameter | Details | Clinical Relevance |

|---|---|---|

| Bioavailability | ~98% [2] [7] | High oral bioavailability ensures efficient systemic delivery. |

| Protein Binding | ~95% (primarily to albumin and α1-acid glycoprotein) [2] [7] | High binding may influence the free, active drug fraction; changes in protein levels can affect drug efficacy and toxicity [7]. |

| Metabolism | Primarily by hepatic CYP3A4 [2] [1]. | Concomitant use of strong CYP3A4 inducers or inhibitors can significantly alter this compound plasma levels, requiring dose adjustment or avoidance [1] [8]. |

| Elimination Half-life | This compound: ~18 hours; Active metabolite (CGP74588): ~40 hours [2]. | Supports once-daily dosing and contributes to a steady drug concentration. |

| Trough Plasma Concentration (Cmin) | A target of >1100 ng/mL has been associated with improved response rates and longer progression-free survival in GIST [7]. | Therapeutic drug monitoring (TDM) can be valuable in cases of suboptimal response, severe toxicity, or suspected drug interactions [7]. |

A real-world study highlighted that grade ≥3 adverse drug reactions occurred in 43% of patients within three months, with dose modifications being frequent (58% within 12 months) [9]. This underscores the gap between clinical trial outcomes and routine practice, where patients are more heterogeneous.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. This compound [en.wikipedia.org]

- 4. The structure of the leukemia drug this compound bound to human ... [pmc.ncbi.nlm.nih.gov]

- 5. Genome‑wide expression and methylation analyses reveal aberrant cell... [spandidos-publications.com]

- 6. Novel therapeutic approach to eradicate tyrosine kinase inhibitor... [pmc.ncbi.nlm.nih.gov]

- 7. Correlations between this compound pharmacokinetics, pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]

- 8. Information for Patients - Drugs.com this compound [drugs.com]

- 9. Real‐world efficacy and safety outcomes of this compound treatment ... [pmc.ncbi.nlm.nih.gov]

BCR-ABL Kinase Domain Structure and Imatinib Binding Mechanisms: A Comprehensive Technical Analysis

Introduction to BCR-ABL in Pathogenesis and Targeted Therapy

The BCR-ABL fusion oncoprotein results from a reciprocal chromosomal translocation t(9;22)(q34;q11) that forms the Philadelphia chromosome, the hallmark genetic abnormality in Chronic Myelogenous Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through uncontrolled cell proliferation and suppression of apoptosis. The discovery and development of Imatinib (Gleevec/STI571), a specific BCR-ABL tyrosine kinase inhibitor (TKI), revolutionized CML treatment and became a paradigm for targeted cancer therapy. However, the emergence of drug resistance mutations, particularly within the kinase domain, remains a significant clinical challenge. This whitepaper provides a comprehensive technical analysis of BCR-ABL kinase domain structure, the structural basis of this compound binding, resistance mechanisms, and experimental methodologies for studying these interactions, with emphasis on implications for rational drug design.

BCR-ABL Kinase Domain Architecture

Overall Structural Organization

The BCR-ABL kinase domain exhibits a characteristic two-lobed architecture common to protein kinases, consisting of an N-lobe (primarily β-sheets) and a C-lobe (predominantly α-helices) connected by a flexible hinge region [1]. Between these lobes lies the ATP-binding pocket, where physiological substrate binding and catalysis occur, and where most small-molecule inhibitors including this compound bind. Several regulatory structural elements within this domain are crucial for understanding inhibitor binding and resistance mechanisms:

- Phosphate-binding loop (P-loop): A glycine-rich flexible loop between two β-sheets in the N-lobe that facilitates ATP binding and phosphotransfer.

- Activation loop (A-loop): A pivotal regulatory element containing critical residues including the DFG motif (Asp-Phe-Gly) at its N-terminus, a central tyrosine residue (Tyr393), and the substrate-binding region at its C-terminus.

- Catalytic loop: Contains the catalytic aspartate residue (Asp363) essential for phosphotransfer.

- αC-helix: Plays a key role in conformational changes between active and inactive states.

Table 1: Key Structural Elements of the BCR-ABL Kinase Domain

| Structural Element | Location | Functional Role | Key Residues |

|---|---|---|---|

| P-loop | N-lobe | ATP binding, phosphotransfer | G250, Y253 |

| Activation Loop | Between N&C lobes | Regulation of kinase activity | DFG motif (D381, F382, G383), Y393 |

| Catalytic Loop | C-lobe | Catalytic activity | D363, K271, E286 |

| Hinge Region | Between N&C lobes | Connects lobes, inhibitor binding | T315, M318 |

| αC-helix | N-lobe | Conformational regulation | E286, V289, M290 |

Key Functional Residues

Several residues within the kinase domain play particularly important roles in function and inhibitor binding:

- Thr315: The "gatekeeper" residue located at the apex of hydrophobic spikes connecting the C- and N-lobes in active conformation. This residue is critical for inhibitor selectivity and represents the most clinically significant site of resistance mutations [1].

- Asp363: Positioned in the catalytic loop, responsible for coordinating Mg²⁺ ions and facilitating phosphotransfer during catalysis [2].

- Tyr393: Located in the activation loop, serves as a phosphorylation target that regulates kinase activity through conformational changes [2].

Structural Mechanism of this compound Binding

DFG-out Conformation and Inactive State Stabilization

This compound exhibits a unique mechanism of action by specifically binding to and stabilizing the inactive conformation of the BCR-ABL kinase domain. Structural studies reveal that this compound binding requires the kinase to adopt a specific DFG-out conformation, where the activation loop folds inward toward the ATP-binding site, with the DFG motif displaced from its canonical position in active kinases [3] [1]. In this conformation:

- The activation loop mimics bound peptide substrate

- The DFG motif is dislocated from the catalytic site ("DFG-out")

- The adenine-binding pocket is inaccessible to ATP

- The P-loop becomes kinked and forms a hydrophobic cage over the bound inhibitor

This DFG-out conformation creates a unique binding pocket that extends beyond the ATP-binding site, allowing this compound to achieve its high specificity for BCR-ABL over other kinases that may not readily adopt this conformation [1].

Molecular Interactions in this compound Binding

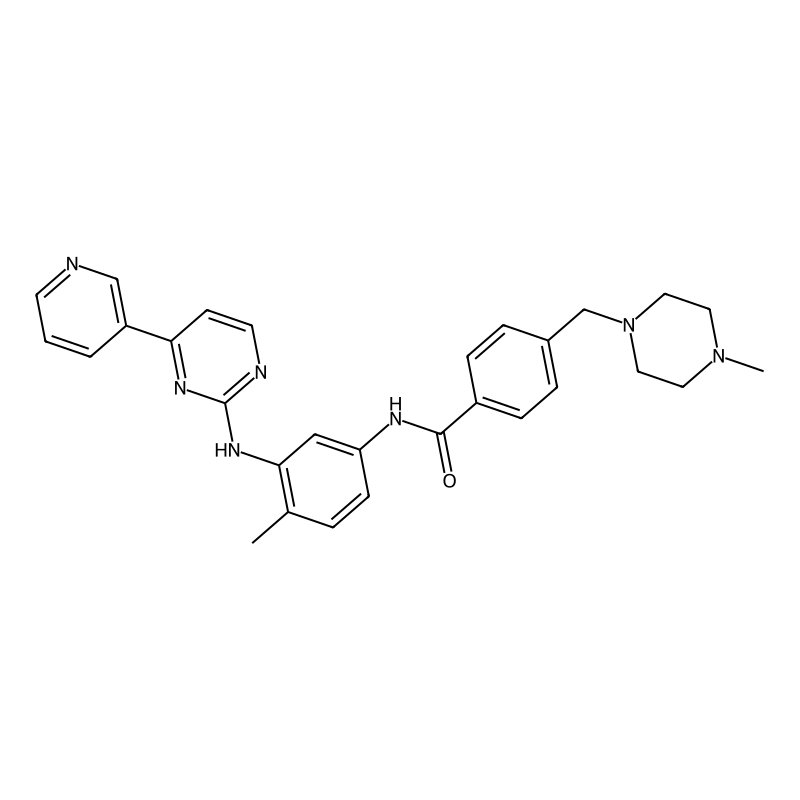

The molecular interactions between this compound and the BCR-ABL kinase domain have been elucidated through X-ray crystallography and structure-activity relationship (SAR) studies [3] [1]. This compound consists of:

- A bisarylanilino core with a phenyl ring on one side and a pyridine-pyrimidine moiety on the other

- A benzamide-piperazine group in the meta-position of the aniline-type nitrogen atom

These structural elements establish an extensive network of interactions with the kinase domain:

Table 2: Molecular Interactions Between this compound and BCR-ABL Kinase Domain

| This compound Region | Binding Site Location | Interaction Type | Key Residues |

|---|---|---|---|

| Pyridine-pyrimidine moiety | Adenine-binding site | Hydrophobic interactions, H-bond | T315 (gatekeeper) |

| Benzamide ring | DFG-out pocket | Van der Waals | V289, M290, D381, I360, H361 |

| Methylpiperazine group | Solvent-exposed region | Polar interactions | - |

| Anilino bridge | Between binding regions | Structural spacer | - |

The binding involves six highly energetic hydrogen bonds, each contributing significantly to the total binding energy. This explains why mutations affecting hydrogen bond donors/acceptors often lead to clinical resistance, as the loss of even one such interaction substantially reduces binding affinity [1].

Binding Kinetics and Intermediate States

Recent molecular dynamics (MD) simulations have revealed that this compound binding follows a complex pathway with multiple long-lived intermediate states [4]. The binding process can be represented as:

Where P represents the protein, P-L is a protein-ligand intermediate state, and PL is the final bound complex. Key findings from these computational studies include:

- The first step is a concentration-dependent bimolecular association leading to a ligand-bound intermediate

- The second step is a slow concentration-independent unimolecular rearrangement to the final complex

- This compound can primarily exit the crystallographic binding pose through two pathways: sliding under the P-loop cleft or sliding under the αC-helix

- Once displaced from the primary binding pose, this compound becomes trapped in metastable intermediate states characterized by diverse ligand orientations and conformations

- Relaxation timescales within these intermediate states may exceed 3-4 milliseconds

These intermediate states are spectroscopically indistinguishable from the crystallographic binding pose, explaining observations from tryptophan stopped-flow fluorescence experiments [4].

Figure 1: Kinetic pathway of this compound binding to BCR-ABL showing fast initial association followed by slower conformational rearrangement

Resistance Mechanisms and Mutational Analysis

Major Resistance Mutations

Resistance to this compound therapy develops in approximately one-third of CML patients, primarily through point mutations within the kinase domain that impair drug binding [5] [1]. These mutations can be categorized by their structural location and mechanism:

Table 3: Major BCR-ABL Mutations Conferring this compound Resistance

| Mutation | Location | Structural Mechanism | Frequency | Impact on this compound Binding |

|---|---|---|---|---|

| T315I | Gatekeeper | Steric hindrance, loss of H-bond, prevents DFG-out conformation | 15-20% | High-level resistance |

| Y253H/F | P-loop | Alters P-loop conformation, affects hydrophobic cage | 10-15% | Moderate to high resistance |

| E255K/V | P-loop | Disrupts salt bridges, alters P-loop conformation | 10-15% | Moderate to high resistance |

| G250E | P-loop | Alters P-loop flexibility and conformation | 5-10% | Moderate resistance |

| F317L | SH2 contact | Disrupts hydrophobic interactions | 5-10% | Moderate resistance |

| M351T | Catalytic domain | Alters long-range interactions | 5-10% | Low to moderate resistance |

| H396P/R | Activation loop | Disrupts A-loop conformation | 5% | Moderate resistance |

Structural Basis of Resistance

Different mutations confer resistance through distinct mechanisms:

- Direct steric hindrance: T315I replaces threonine with bulkier isoleucine, creating steric clash with this compound and eliminating a critical hydrogen bond [1] [6].

- Conformational effects: P-loop mutations (Y253H, E255K/V) alter the conformation of the hydrophobic cage that surrounds this compound, reducing binding affinity without directly contacting the drug [6].

- Long-range effects: Some mutations (e.g., M351T, H396P) affect residues distant from the binding site but disrupt the precise conformational equilibrium required for high-affinity this compound binding [6].

The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to multiple TKIs (this compound, nilotinib, dasatinib) and represents a major clinical challenge. Molecular dynamics simulations show that this mutation not only causes steric hindrance but also stabilizes the active kinase conformation, making transition to the DFG-out state required for this compound binding less favorable [6].

Experimental Methods for Studying BCR-ABL Activity and Inhibition

Structural Biology Techniques

X-ray crystallography has been instrumental in elucidating the structural basis of this compound binding and resistance mechanisms. The crystal structures of c-Abl in complex with this compound (PDB: 2HYY) and other inhibitors (e.g., PD173955) revealed critical details of inhibitor interactions and conformational states [3]. Key methodological considerations include:

- Protein construct design: Typically residues 235-498 of Abl kinase, corresponding to the catalytic domain

- Crystallization conditions: Often require specific phosphorylation states and presence of inhibitors to stabilize particular conformations

- Data collection and refinement: High-resolution structures (typically <2.5Å) necessary to resolve detailed inhibitor-protein interactions

Biochemical and Cellular Assays

Various assays have been developed to measure BCR-ABL activity and inhibition:

- In vitro kinase assays: Measure phosphorylation of substrates (e.g., CrkL) in cell-free systems

- Phospho-tyrosine ELISA: Quantifies total tyrosine phosphorylation in BCR-ABL-positive cells; sensitive enough for primary patient samples [7]

- CrkL phosphorylation analysis: By Western blot or flow cytometry; CrkL is a specific BCR-ABL substrate

- Cell proliferation assays: Determine IC₅₀ values for inhibitors under standardized conditions

Computational Approaches

Molecular dynamics (MD) simulations provide insights into dynamic aspects of binding not accessible through static structures:

- Long-timescale MD (~30+ ns) reveals conformational flexibility and intermediate states [4] [6]

- Pulling simulations explore dissociation pathways and energy barriers

- Free energy calculations quantify mutational effects on binding affinity

Figure 2: Integrated experimental approaches for studying BCR-ABL structure and function

Therapeutic Implications and Future Directions

Evolution of BCR-ABL Inhibitors

Understanding the structural basis of this compound binding and resistance has driven the development of next-generation BCR-ABL inhibitors:

- Nilotinib: Designed based on this compound structure with improved potency but similar binding mode; ineffective against T315I [5]

- Dasatinib: Binds active conformation (DFG-in); multi-kinase inhibitor including SRC family kinases [5]

- Bosutinib: Dual ABL/SRC inhibitor with different resistance profile [5]

- Ponatinib: Third-generation inhibitor specifically designed to target T315I mutant through creative structural optimization that avoids steric clash [1]

Novel Therapeutic Strategies

Beyond ATP-competitive inhibitors, several innovative approaches are being explored:

- Allosteric inhibitors: Compounds like GNF-2 that bind to the myristoyl pocket and stabilize inactive conformation through a different mechanism [5]

- Dual-targeting strategies: Combining ATP-competitive and allosteric inhibitors for synergistic effects

- Adoptive T-cell therapy: Engineering T-cells with TCRs specific for mutant BCR-ABL neoantigens (e.g., E255V) [8]

- Degradation strategies: PROTAC molecules that target BCR-ABL for proteasomal degradation

Conclusion

The detailed structural understanding of the BCR-ABL kinase domain and its interaction with this compound has been fundamental to advancing CML therapy. The DFG-out binding mechanism explains both the remarkable specificity of this compound and its vulnerability to resistance mutations, particularly at the gatekeeper T315 position. Integrated approaches combining structural biology, computational simulations, and biochemical assays continue to reveal new insights into binding dynamics and resistance mechanisms. These advances are driving the development of next-generation therapeutics with activity against resistant mutants and novel mechanisms of action. The continued structural and mechanistic investigation of BCR-ABL remains essential for addressing the ongoing challenge of treatment resistance and improving outcomes for CML patients.

References

- 1. Past, present, and future of Bcr-Abl inhibitors [jhoonline.biomedcentral.com]

- 2. Current and future of targeted therapies against BCR::ABL ... [jenci.springeropen.com]

- 3. of the Crystal of c- structures in complex with the... kinase domain Abl [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of long-lived intermediates along the binding pathway of... [pmc.ncbi.nlm.nih.gov]

- 5. Flying under the radar: the new wave of BCR – ABL inhibitors [nature.com]

- 6. (PDF) Basis for Resistance to this compound in 16 BCR - ABL Mutants as... [academia.edu]

- 7. Optimization of Methods for the Detection of BCR-ABL ... [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | T cell receptors specific for an this compound -induced mutation in... [frontiersin.org]

Non-Kinase Targets of Imatinib: A Comprehensive Technical Guide to NQO2 Oxidoreductase

Introduction and Clinical Significance of Imatinib's Off-Target Interactions

This compound (Gleevec, STI-571) represents a landmark achievement in targeted cancer therapy, serving as the first-line treatment for chronic myelogenous leukemia (CML) by specifically inhibiting the BCR-ABL tyrosine kinase. Despite its renowned specificity for ABL, KIT, and PDGFR kinases, This compound demonstrates unanticipated promiscuity through its interactions with non-kinase targets. The discovery that this compound binds and inhibits the oxidoreductase NQO2 (NAD(P)H Quinone Dehydrogenase 2) revealed a previously unrecognized dimension of its pharmacological profile [1]. This interaction is particularly significant because it occurs at physiologically relevant concentrations (IC₅₀ ≈ 80 nM) well within the therapeutic serum concentrations of approximately 1 μM achieved in patients [2].

The identification of NQO2 as a bona fide off-target for this compound emerged from systematic chemical proteomic screens designed to comprehensively characterize drug-protein interactions [3]. These studies demonstrated that while this compound exhibits remarkable selectivity compared to second-generation BCR-ABL inhibitors (binding only 4-5 proteins in K562 cell lysates versus >30 for dasatinib), its off-target profile includes this surprising non-kinase component [1]. The clinical relevance of this interaction stems from NQO2's high expression in myeloid cells—the very cells targeted in CML therapy—and from RNAi studies showing that NQO2 knockdown reduces proliferation in K562 CML cells [1] [2]. This suggests that NQO2 inhibition may contribute to this compound's overall pharmacological effects, potentially including both therapeutic and adverse outcomes.

Structural Biology of NQO2 Inhibition by this compound

Overall Architecture of the NQO2-Imatinib Complex

The molecular basis for this compound's inhibition of NQO2 has been elucidated through X-ray crystallography revealing the structure of the human NQO2-imatinib complex at 1.75 Å resolution [4] [2] [5]. NQO2 is a cytoplasmic flavoprotein that functions as an oxidoreductase involved in the cellular response to oxidative stress, utilizing FAD (flavin adenine dinucleotide) as a prosthetic group [1]. The structural analysis shows that this compound binds directly within the enzyme active site, adjacent to the isoalloxazine ring of the FAD cofactor [2]. This binding location explains the competitive inhibition pattern observed in biochemical assays, where this compound competes with substrate for access to the active site [5].

The NQO2-imatinib complex crystallizes in space group I422, with one monomer in the asymmetric unit [2]. In the final refined model, four N-terminal residues (including two from a purification tag) and one C-terminal residue are disordered, while the remainder of the structure is well-defined, allowing precise characterization of the drug-protein interactions. The structure reveals that NQO2 forms a functional dimer, with this compound binding at the interface of the dimerization domain in close proximity to the FAD cofactor [1] [2]. This quaternary arrangement is essential for proper positioning of the active site residues and the flavin cofactor for catalytic activity.

Molecular Recognition and Binding Mechanism

This compound interacts with NQO2 primarily through extensive hydrophobic interactions with residues lining the active site cavity, making no direct hydrogen bonds with the protein [1]. The binding is stabilized by π-π stacking interactions between the pyridine and pyrimidine rings of this compound and the isoalloxazine ring system of the FAD cofactor [1] [2]. This stacking arrangement displaces natural substrates from the active site, providing the structural basis for competitive inhibition. Steric constraints within the active site pocket force this compound to adopt a compact horseshoe conformation that differs significantly from the extended conformation observed in most kinase complexes [1].

Table 1: Key Interactions in the NQO2-Imatinib Complex

| Interaction Type | Structural Components | Energetic Contribution |

|---|---|---|

| Hydrophobic Interactions | Multiple hydrophobic side chains in active site | Primary binding energy source |

| π-π Stacking | This compound pyridine/pyrimidine rings with FAD isoalloxazine | Significant stabilization energy |

| Van der Waals Forces | Extensive complementarity with active site | Additional binding affinity |

| Hydrogen Bonds | None directly with protein | Not applicable |

| Solvent Exposure | Portion of this compound extends into solvent | Reduced desolvation penalty |

The binding specificity of this compound for NQO2 over the closely related NQO1 (49% sequence identity) is explained by steric hindrance from Phe232, Tyr128, and Pro68 in NQO1 that would occlude the this compound binding site [1]. This discriminative binding highlights the importance of subtle structural differences in off-target interactions and provides insights for designing more specific inhibitors. Spectroscopic evidence confirms that this compound binding perturbs the protein environment around the flavin prosthetic group without displacing it from the protein, as the absorption spectrum in the presence of this compound does not resemble that of free flavin [2].

Experimental Quantification of NQO2 Inhibition

Quantitative Analysis of Inhibitory Potency

The inhibition of NQO2 by BCR-ABL inhibitors has been quantitatively characterized using continuous spectrophotometric assays that monitor enzyme activity through coupled reactions [2] [5]. In these assays, the NQO2-mediated reduction of menadione to menadiol is coupled to the reduction of the dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by menadiol, resulting in a measurable increase in absorbance at 590 nm [2]. This robust assay format enables precise determination of inhibition constants across a range of drug concentrations.

The measured IC₅₀ values reveal striking differences in inhibitory potency among clinically used BCR-ABL inhibitors. This compound demonstrates nanomolar affinity for NQO2 (IC₅₀ = 80-82 nM), approaching the potency of the natural flavonoid inhibitor quercetin (IC₅₀ = 42 nM) [2] [5]. Nilotinib, a second-generation BCR-ABL inhibitor, also inhibits NQO2 but with approximately 5-fold lower potency (IC₅₀ = 380 nM) [2]. In contrast, dasatinib shows negligible inhibition even at micromolar concentrations (IC₅₀ > 100 μM) [2] [5]. This pattern of inhibition aligns with chemical proteomic data showing NQO2 binding by this compound and nilotinib but not dasatinib [3].

Table 2: Quantitative Inhibition Parameters of NQO2 by BCR-ABL Inhibitors

| Compound | IC₅₀ Value | Inhibition Mechanism | Structural Basis |

|---|---|---|---|

| This compound | 80-82 nM | Competitive with substrate | Compact conformation, π-stacking with FAD |

| Nilotinib | 380 nM | Competitive with substrate | Structural analog of this compound |

| Dasatinib | >100 μM | No significant inhibition | Inability to adopt required conformation |

| Quercetin | 42 nM | Competitive with substrate | Natural flavonoid inhibitor |

Binding Affinity and Specificity Assessments

Additional biophysical techniques have provided complementary data on this compound-NQO2 interactions. Electronic absorption spectroscopy reveals characteristic perturbations in the flavin environment upon this compound binding, with difference spectra showing minima at 389, 446, and 475 nm and maxima at 496 and 560 nm [2]. These spectral changes confirm direct binding to the active site without displacement of the FAD cofactor. Competitive binding assays further support these findings, demonstrating competitive inhibition with respect to substrate with a Kᵢ of 39 nM, consistent with the IC₅₀ values from activity assays [2].

The physiological relevance of these in vitro measurements is strengthened by comparison to pharmacokinetic data. With therapeutic serum concentrations of this compound reaching approximately 1 μM in patients—more than 10-fold above the IC₅₀ for NQO2 inhibition—it is virtually certain that NQO2 is substantially inhibited during this compound therapy [1] [2]. This suggests that NQO2 inhibition should be considered as a potential contributor to both therapeutic and adverse effects of this compound treatment.

Chemical Proteomic Discovery of Non-Kinase Targets

Methodological Approaches for Target Identification

The discovery of NQO2 as a non-kinase target of this compound was enabled by innovative chemical proteomic strategies that bypass the limitations of traditional pre-selected target screens [1] [3]. Two complementary approaches have been successfully employed:

Modified inhibitor affinity chromatography: this compound is chemically modified to allow covalent attachment to solid support matrices, then incubated with cell lysates to capture interacting proteins. Bound proteins are specifically eluted and identified through tandem mass spectrometry [1].

Mixed kinase inhibitor beads (Kinobeads): This approach uses a panel of broad-specificity kinase inhibitors attached to beads to comprehensively capture kinases and other ATP-binding proteins from cell lysates. To identify this compound targets, lysates are pre-incubated with this compound before exposure to the kinobeads. Proteins that no longer bind to the beads due to competitive displacement by this compound are identified through comparative quantitative proteomics [1] [3].

Both methods confirmed the high selectivity of this compound compared to second-generation inhibitors, with only 4-5 proteins captured from K562 CML cell lysates by this compound versus more than 30 for dasatinib [1]. This difference is explained by this compound's unique mechanism of targeting the inactive kinase conformation, which is less conserved than the active conformation targeted by dasatinib [1].

The following diagram illustrates the experimental workflow for the kinobeads approach that identified NQO2 as an this compound target:

Experimental workflow for NQO2 identification using competitive chemical proteomics.

Target Validation and Hit Prioritization

Following initial identification, putative targets require rigorous validation through orthogonal methods. For NQO2, this included:

- Direct binding assays using purified proteins to confirm physical interaction and determine binding constants

- Enzyme activity assays to demonstrate functional inhibition at physiologically relevant concentrations

- Structural studies to elucidate the molecular basis of interaction

- Cellular studies to assess physiological consequences of target engagement

This multi-faceted validation approach confirmed NQO2 as a genuine off-target of this compound with potential biological significance [3] [2]. The chemical proteomic studies also revealed that NQO2 is phosphorylated in CML cell lines, suggesting potential regulation of its function, though phosphorylation appears to have minimal impact on enzymatic activity [2].

Functional Implications and Therapeutic Perspectives

Biological Context of NQO2 Inhibition

NQO2 is a cytoplasmic flavoprotein oxidoreductase that catalyzes the two-electron reduction of quinones using electron donors such as nicotinamide riboside (NRH) [2]. While its precise physiological functions remain incompletely understood, NQO2 is implicated in metabolic reduction and xenobiotic detoxification pathways [2]. The enzyme is highly expressed in myeloid cells, suggesting cell-type-specific functions that may be particularly relevant in CML pathophysiology [1]. RNA interference studies demonstrating reduced proliferation of K562 CML cells upon NQO2 knockdown support a potential role in cell growth regulation [1] [2].

The biological consequences of NQO2 inhibition by this compound may extend beyond cancer therapy. Evidence suggests potential implications for inflammatory and autoimmune diseases, with case reports detailing positive effects of this compound in rheumatoid arthritis, psoriasis, spondyloarthritis, and Crohn's disease [1]. Mouse models indicate efficacy in type 1 diabetes, largely through PDGFR inhibition, but a potential contribution from NQO2 inhibition cannot be excluded [1]. Given NQO2's involvement in oxidative stress responses, inhibition of this enzyme might contribute to this compound's anti-inflammatory activity through modulation of redox signaling pathways [1].

Implications for Drug Design and Safety

The discovery of NQO2 as an off-target for this compound has important implications for rational drug design and safety assessment. The structural flexibility exhibited by this compound—adopting distinct conformations when bound to different targets—highlights the challenge of predicting off-target interactions based solely on primary target structures [1]. Future drug development efforts must account for the distinct conformations that small molecule inhibitors can adopt to fully understand their range of potential targets [1].

From a clinical perspective, the limited promiscuity of this compound may actually represent an optimal balance, allowing its successful application in diverse diseases while maintaining an acceptable safety profile [1]. Known mild adverse effects of this compound include edema, muscle cramps, diarrhea, and bone marrow toxicity, though the molecular mechanisms underlying these side effects remain largely unknown [1]. While cardiotoxicity has been reported as a potentially severe adverse effect, this appears to result primarily from inhibition of the intended ABL target rather than off-target interactions [1]. The extent to which NQO2 inhibition contributes to this compound's adverse effect profile remains an open question requiring further investigation.

The following diagram illustrates the structural adaptations of this compound that enable its binding to both kinase and non-kinase targets:

Structural flexibility of this compound enables binding to diverse targets through distinct conformations.

Conclusion

The discovery of NQO2 as a non-kinase target of this compound exemplifies the importance of comprehensive drug profiling in understanding both therapeutic and off-target effects. The structural characterization of the NQO2-imatinib complex provides valuable insights for rational drug design, revealing how conformational flexibility enables promiscuous binding. From a clinical perspective, the functional inhibition of NQO2 at therapeutic concentrations suggests potential contributions to both therapeutic and adverse effects that warrant further investigation.

References

- 1. Exploiting the promiscuity of this compound | Journal of Biology | Full Text [jbiol.biomedcentral.com]

- 2. The structure of the leukemia drug this compound bound to human quinone... [link.springer.com]

- 3. Chemical proteomic profiles of the BCR-ABL inhibitors this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. The structure of the leukemia drug this compound bound... | DrugBank Online [go.drugbank.com]

- 5. (PDF) The structure of the leukemia drug this compound bound to human... [academia.edu]

Structural Basis for Imatinib Specificity to the DFG-Out Conformation: Molecular Mechanisms and Therapeutic Implications

Introduction to Kinase Conformational Dynamics and Imatinib

Protein kinases represent one of the largest families of signaling proteins in the human genome, with approximately 518 members regulating critical cellular processes through phosphorylation. The conserved catalytic domain of eukaryotic protein kinases features a bilobal architecture comprising a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), connected by a hinge region that forms part of the ATP-binding site. Within this conserved architecture, the DFG motif (Asp-Phe-Gly) at the N-terminus of the activation loop plays a pivotal role in controlling kinase activity and serves as a key conformational switch recognized by selective inhibitors.

This compound (Gleevec/STI571) emerged as a breakthrough molecularly targeted therapy for chronic myeloid leukemia (CML) and represented a milestone in rational drug design. Approved by the FDA in 2001, this compound targets the BCR-ABL fusion oncoprotein in CML, but also inhibits other tyrosine kinases including KIT and PDGFR. Its clinical success revolutionized cancer treatment and established kinase inhibition as a validated therapeutic strategy. Remarkably, this compound achieves its selectivity by specifically recognizing the DFG-out conformation, an inactive state of the kinase domain that is accessible to only a subset of kinases. This in-depth technical review examines the structural basis for this compound specificity, experimental methodologies for studying DFG conformational dynamics, and implications for kinase drug discovery.

Structural Fundamentals of the DFG Motif

DFG Conformational States

The DFG motif undergoes a remarkable conformational rearrangement that controls kinase activation state and inhibitor binding. The transition between DFG-in and DFG-out states involves an approximately 180° rotation of the aspartate and phenylalanine side chains, resulting in their positional exchange and significant structural changes in the ATP-binding pocket.

Table 1: Characteristics of DFG Conformational States

| Feature | DFG-In (Active) | DFG-Out (Inactive) |

|---|---|---|

| Aspartate Orientation | Points into ATP-binding site | Points away from ATP-binding site |

| Phenylalanine Position | Buried in hydrophobic pocket | Exposed, pointing into ATP site |

| Allosteric Pocket | Not formed | Fully formed |

| Catalytic Competence | Catalytically active | Catalytically impaired |

| Activation Loop | Open, accessible to substrates | Closed or open but restricted |

| αC-Helix Position | Typically αC-in | Often αC-out |

| Representative Inhibitors | Type I inhibitors (ATP-competitive) | Type II inhibitors (e.g., this compound) |

The DFG-in conformation represents the catalytically active state where the aspartate residue coordinates magnesium ions essential for ATP binding and catalysis. In contrast, the DFG-out conformation features a dramatic reorganization where the aspartate swings away from the active site while the phenylalanine moves into the ATP-binding pocket, creating an extended allosteric pocket adjacent to the ATP-binding site. This conformational state is recognized by type II inhibitors like this compound, which extend from the ATP-binding site into this newly formed hydrophobic pocket.

Structural Classification of DFG-Out Conformations

Recent structural analyses have revealed heterogeneity within DFG-out conformations. The term "classical DFG-out" refers to conformations where the aspartate and phenylalanine have completely exchanged positions, forming a fully accessible allosteric pocket capable of accommodating type II inhibitors. In contrast, "nonclassical DFG-out" conformations exhibit incomplete formation of this allosteric pocket and are generally unable to bind type II inhibitors effectively [1]. This distinction is critical for understanding drug selectivity, as this compound and similar inhibitors require the classical DFG-out conformation with its fully formed allosteric pocket.

Molecular Mechanism of this compound Binding

Conformational Selection vs. Induced Fit

The binding of this compound to Abl kinase occurs through a hybrid mechanism that combines elements of both conformational selection and induced fit, as revealed by molecular dynamics simulations, NMR spectroscopy, and kinetic studies [2] [3]. This dual mechanism reconciles previously opposing views in the literature and explains both the high specificity of this compound and the dramatic differences in its affinity for different kinases.

The conformational selection phase involves this compound recognizing the pre-existing DFG-out conformation of Abl kinase. In the induced fit phase, this compound binding triggers further structural rearrangements that stabilize the fully bound complex. This sequential process explains the slow binding kinetics observed for this compound and accounts for its remarkable selectivity profile.

Figure 1: this compound binding mechanism showing conformational selection and induced fit pathways

Atomic-Level Interactions in the this compound-DFG-Out Complex

The molecular recognition of this compound by the DFG-out conformation involves specific interactions that stabilize the inactive kinase state:

- Hydrogen bonding network: this compound forms six hydrogen bonds with Abl kinase residues in the ATP-binding site and allosteric pocket, including critical interactions with the hinge region residues Met318 and Glu316 [4]

- Van der Waals contacts: Extensive hydrophobic interactions occur between the drug and multiple regions of the kinase, including the P-loop (glycine-rich loop), αC-helix, and activation loop

- DFG motif engagement: The benzamide and methylpiperazine groups of this compound make direct contact with Phe382 of the DFG motif, stabilizing it in the "out" position

- Allosteric pocket occupancy: The pyridine and pyrimidine rings of this compound occupy the newly formed hydrophobic pocket created by the DFG flip, with stacking interactions against the phenylalanine of the DFG motif

The binding affinity of this compound for Abl kinase in the DFG-out conformation is exceptionally high, with a dissociation constant (Kd) in the nanomolar range (1-10 nM). The inhibitory concentration (IC50) for Abl kinase is approximately 10-50 nM in cellular assays, while the serum concentration in patients reaches about 1 μM, ensuring complete target inhibition [4].

Experimental Characterization of DFG-Out Binding

Structural Biology Approaches

Multiple experimental techniques have been employed to characterize the interaction between this compound and the DFG-out conformation, each providing complementary insights into the binding mechanism.

Table 2: Experimental Methods for Studying this compound-DFG-Out Interactions

| Method | Key Findings | Technical Considerations |

|---|---|---|

| X-ray Crystallography | Revealed atomic structure of Abl-imatinib complex; DFG-out conformation with closed activation loop | Requires high-quality crystals; provides static snapshot |

| NMR Spectroscopy | Detected conformational equilibrium in apo state; identified intermediate states in binding pathway | Probes dynamics in solution; technical challenges with large kinases |

| Molecular Dynamics Simulations | Captured complete DFG flip process; revealed hybrid binding mechanism | Computational intensity; force field accuracy critical |

| Surface Plasmon Resonance | Measured binding kinetics; confirmed two-step mechanism with slow conformational change | Surface immobilization effects; requires purified protein |

| Fluorescence Quenching | Demonstrated pH dependence of DFG flip; identified protonation state importance | Requires suitable fluorophores; environmental sensitivity |

Molecular Dynamics Simulations of DFG Flip

Long-timescale molecular dynamics simulations have provided unprecedented atomic-level detail of the DFG flip mechanism and this compound binding process. Unbiased simulations of Abl kinase have successfully captured the complete transition from DFG-in to DFG-out conformations, revealing several key intermediates:

- αC-helix displacement: Initial movement of the αC-helix away from the active site (αC-out conformation) creates space for subsequent DFG rearrangement

- DFG aspartate protonation: Protonation of the DFG aspartate (Asp381 in Abl) facilitates the flip by reducing electrostatic repulsion and allowing formation of new hydrogen bonds

- N-pocket formation: A transient hydrophobic pocket (N-pocket) forms at the base of the N-lobe, accommodating the phenylalanine of the DFG motif during the transition

- Activation loop closure: Following DFG flip and this compound binding, the activation loop undergoes a large conformational change to the closed state, further stabilizing the inhibitor complex

These simulations have demonstrated that the timescale of the DFG flip is on the order of tens to hundreds of milliseconds, explaining why specialized enhanced sampling methods are often required to observe this transition in computational studies [5].

NMR and Biophysical Studies

Solution-state NMR spectroscopy has provided critical evidence for the conformational selection aspect of this compound binding. Studies of Abl and Src kinases have revealed:

- Pre-existing equilibrium: The DFG-in and DFG-out conformations exist in a dynamic equilibrium in the apo state, with Abl kinase having a higher population of the DFG-out state compared to Src kinase

- Binding-induced changes: Chemical shift perturbations upon this compound binding indicate structural changes in distal regions of the kinase, including the αG-helix and myristoyl-binding pocket

- Fast dynamics: Relaxation measurements show that this compound binding rigidifies certain regions (P-loop, αC-helix) while increasing flexibility in others (activation loop)

The pH dependence of this compound binding, with faster kinetics at lower pH, provides additional evidence for the role of DFG aspartate protonation in facilitating the conformational change [5]. Mutagenesis studies confirm that mutation of the DFG aspartate abolishes this pH dependence, directly linking protonation to the flip mechanism.

Determinants of Kinase Specificity

Structural Basis for Selective DFG-Out Recognition

The remarkable selectivity of this compound for a specific subset of kinases arises from multiple structural factors that influence the accessibility and stability of the DFG-out conformation:

- Gatekeeper residue size: Kinases with small gatekeeper residues (e.g., threonine in Abl) more readily adopt the DFG-out conformation than those with larger gatekeepers (e.g., Src family kinases)

- αC-helix flexibility: The ability of the αC-helix to swing outward (αC-out conformation) is prerequisite for DFG flip in many kinases

- Hydrophobic spine integrity: The regulatory spine (R-spine) must be able to disassemble to allow DFG flip, with varying energy costs in different kinases

- Activation loop constraints: Structural features that stabilize the active conformation of the activation loop impose an energy penalty for DFG flip

Free energy calculations comparing this compound binding to Abl versus Src kinase have quantified these effects, revealing that the difference in binding affinity (approximately 1000-fold) primarily results from the higher energy cost of adopting the DFG-out conformation in Src (approximately 4.4 kcal/mol) rather than differences in direct drug-protein interactions [6].

Sequence and Structural Conservation

Analysis of kinase structures in the Protein Data Bank has identified which kinase families can adopt the classical DFG-out conformation. While the DFG motif itself is nearly 100% conserved across the human kinome, the surrounding structural elements that facilitate or hinder the DFG flip vary significantly. Kinases that naturally adopt DFG-out conformations in their autoinhibited states (e.g., Abl, KIT, PDGFR) are generally more susceptible to this compound inhibition than those that predominantly sample DFG-in states (e.g., Src family kinases).

Clinical Implications and Therapeutic Applications

Exploiting this compound Promiscuity

Although this compound was originally developed as a specific BCR-ABL inhibitor, its promiscuous targeting of other kinases in their DFG-out conformations has been successfully exploited for additional clinical indications:

- Gastrointestinal stromal tumors (GIST): Driven by activating mutations in KIT, successfully treated with this compound through KIT inhibition

- Chronic eosinophilic leukemia (CEL): Caused by FIP1L1-PDGFRα fusion protein, targeted by this compound through PDGFRα inhibition

- Dermatofibrosarcoma protuberans: Characterized by PDGFR overexpression, responsive to this compound therapy

- Systemic mastocytosis: Involving KIT mutations, treated with this compound in specific cases

The therapeutic versatility of this compound demonstrates how understanding the structural basis for multi-kinase inhibition can expand clinical utility beyond initial indications.

Resistance Mechanisms and Second-Generation Inhibitors

Drug resistance represents a significant challenge in this compound therapy, particularly in advanced-stage CML. Resistance most commonly arises from:

- Point mutations in the BCR-ABL kinase domain that interfere with this compound binding

- Gatekeeper mutations (e.g., T315I) that sterically hinder drug access

- DFG motif mutations that alter the conformational equilibrium or directly affect drug binding

- Amplification of the BCR-ABL gene

Structural studies of resistance mutations have informed the development of second-generation inhibitors (e.g., nilotinib, dasatinib, ponatinib) that can overcome most resistance mechanisms. Unlike this compound, dasatinib targets the active DFG-in conformation and thus avoids dependence on the DFG-out state, though with reduced selectivity.

Experimental Protocols

Molecular Dynamics Simulation of DFG Flip

Protocol for simulating DFG conformational change using molecular dynamics:

System Preparation

- Obtain starting coordinates from PDB entries 2F4J (DFG-in) or 1OPK (DFG-out)

- Parameterize this compound using standard small molecule force fields (GAFF)

- Set up protonation states with DFG aspartate protonated based on elevated pKa

Simulation Parameters

- Use explicit solvent (TIP3P water) with 150 mM NaCl

- Employ periodic boundary conditions

- Apply OPLS-AA/L or CHARMM36 force fields

- Maintain temperature at 300 K using Langevin dynamics

- Use particle mesh Ewald for electrostatic calculations

Enhanced Sampling (Optional)

- Apply metadynamics or umbrella sampling for improved conformational sampling

- Use collective variables describing DFG aspartate and phenylalanine positions

- Run multiple independent replicates (≥10) to ensure reproducibility

Trajectory Analysis

- Calculate RMSD of DFG motif and activation loop

- Monitor dihedral angles of DFG aspartate side chain

- Identify hydrogen bonding patterns with key residues

- Construct free energy landscapes from biased simulations

Kinetic Analysis of this compound Binding

Protocol for measuring binding kinetics to characterize conformational selection:

Sample Preparation

- Express and purify recombinant Abl kinase domain (residues 229-515)

- Confirm correct folding by circular dichroism and analytical size exclusion

- Prepare this compound stock solutions in DMSO (<1% final concentration)

Surface Plasmon Resonance Experiments

- Immobilize Abl kinase on CM5 chip via amine coupling

- Use reference flow cell for background subtraction

- Inject this compound concentrations ranging from 10 nM to 10 μM

- Use long dissociation times (≥1 hour) to monitor slow conformational changes

Data Analysis

- Fit sensorgrams to two-state conformational selection model

- Extract kon and koff for both binding steps

- Calculate conformational equilibrium constant from kinetic parameters

- Compare with wild-type and DFG mutant kinases

Conclusions and Future Directions

The structural basis for this compound specificity toward the DFG-out conformation represents a paradigm for rational drug design and understanding kinase inhibitor selectivity. The hybrid binding mechanism involving both conformational selection and induced fit explains how this compound achieves exceptional specificity while targeting a conserved region of the kinase domain.

Future directions in this field include:

- Designing next-generation inhibitors that exploit conformational dynamics while overcoming resistance mutations

- Developing chemical probes for kinases traditionally considered "undruggable" by targeting unique inactive conformations

- Predicting drug selectivity through computational modeling of conformational landscapes across the kinome

- Understanding allosteric networks that connect the DFG motif to distal regulatory sites and other structural elements

The continued investigation of DFG conformational dynamics promises to yield new insights into kinase biology and inform the development of more effective and selective therapeutic agents for cancer and other diseases.

References

- 1. Conformational Analysis of the DFG-Out Kinase Motif and ... [pmc.ncbi.nlm.nih.gov]

- 2. Selection and Induced Fit Mechanisms in the Binding... Conformational [nature.com]

- 3. Structural mechanism of a drug-binding process involving ... [nature.com]

- 4. Exploiting the promiscuity of this compound | Journal of Biology | Full Text [jbiol.biomedcentral.com]

- 5. A conserved protonation-dependent switch controls drug binding in the... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulations Show That ... [sciencedirect.com]

Preclinical models of chronic myeloid leukemia imatinib

Preclinical CML Models for Imatinib Research

| Model Name/Type | Key Features & Applications | Signaling Pathways/ Targets Investigated | Reference |

|---|---|---|---|

| RIN9815/bcr-abl Cell Line | Mimics signaling in CML polymorphonuclear leukocytes (PMNL); used for identifying therapeutic targets and understanding this compound resistance. | RhoA, Ras, Rac, actin; RhoA identified as a key regulator of proliferation. | [1] |

| This compound/Ponatinib Cross-Resistant (IMP-R) Clones | A mixture of clones, each with distinct T315I-inclusive compound mutations; models highly resistant CML blast crisis (BC). | BCR::ABL1 compound mutations (e.g., T315I+E255V, T315I+Y253H); used to test combo therapies. | [2] |

| Murine Xenograft Model (CDX) | In vivo model using IMP-R clones; evaluates the efficacy of drug combinations on tumor growth and survival. | Response to ponatinib, asciminib, and venetoclax combinations. | [2] |

| AI-Guided Patient Stratification | Uses whole-exome sequencing (WES) data from patients; identifies actionable mutations for drug repurposing. | Mutations in NPM1, DNMT3A, AKT1, BCL2, etc.; suggests use of venetoclax, ivosidenib. | [3] |

Experimental Protocols from Key Studies

| Study Focus | Cell Line/Model | Core Protocol Description | Key Measurements & Outcomes |

|---|---|---|---|

| Generating IMP-R Clones [2] | KCL-22 cells (this compound-resistant, T315I parent) | Single-cell FACS sorting into ponatinib-containing media. Stepwise dose escalation (0.004 nM → 10 nM) over months to select resistant clones. | Isolation of 5 distinct IMP-R clones with different BCR::ABL1 compound mutations and mutations in other genes (e.g., IKZF1, SETD1B). |

| In Vivo Efficacy Testing [2] | CDX model from IMP-R clones | Mice xenotransplanted with a mix of IMP-R clones, then randomized into 7 treatment groups. Daily oral dosing until tumor measurement or weight loss >10%, then intermittent dosing. | - Tumor volume

- Event-free survival (EFS)

- Overall survival (OS)

- NGS analysis of clone proportions in excised tumors. | | AI-Guided Drug Repurposing [3] | 141 CML patient cohort | Whole-exome sequencing (WES) on patient samples. Mutational landscape analyzed via the AI-driven PanDrugs2 platform to identify druggable targets and FDA-approved therapies. | Identification of a 54% surge in mutational burden from AP to BC, revealing 67 recurrent mutations and actionable targets for therapy. |

Detailed Methodology: In Vivo Efficacy Study

The following workflow details the steps from model creation to data analysis in a recent study investigating combination therapies for blast crisis CML [2].

In vivo efficacy testing workflow from clone generation to data analysis

Current Research Directions

- Overcoming Compound Mutations: The combination of ponatinib (ATP-competitive) and asciminib (allosteric STAMP inhibitor) has shown a powerful synergistic effect, suppressing tumor growth to an immeasurable extent in a highly resistant blast crisis model [2] [4].

- Targeting Alternative Pathways: Research is exploring drugs that target pathways beyond BCR-ABL1. The BCL2 inhibitor venetoclax, combined with TKIs, has shown promise in delaying tumor growth in preclinical models, offering another avenue for treating advanced disease [2] [3].

- Novel Allosteric Inhibitors: Next-generation STAMP inhibitors like TGRX-678 are under preclinical investigation. They demonstrate high potency and potential to suppress resistant compound mutants, especially when combined with ponatinib [4].

A Note on Foundational Models

While the RIN9815/bcr-abl cell line [1] remains a valuable tool for deciphering CML signaling pathways like those involving RhoGTPases, the field is rapidly advancing towards more complex, patient-derived models and polyclonal systems that better reflect the clinical challenge of treatment-resistant and advanced-stage CML.

References

- 1. for identification of therapeutic targets for Preclinical ... model CML [pubmed.ncbi.nlm.nih.gov]

- 2. Combination therapies with ponatinib and asciminib in a preclinical ... [nature.com]

- 3. AI-Guided Repurposing of FDA-Approved Anti- Leukemic Molecularly... [ijbm.org]

- 4. STAMP inhibitors and their future in CML therapy [nature.com]

Off-target effects of imatinib therapeutic promiscuity

Off-Target Proteins of Imatinib

The table below summarizes the primary off-target proteins of this compound, distinguishing between kinase and non-kinase targets, and their potential clinical effects.

| Target Protein | Type | Reported IC₅₀ / Kd | Identified Method(s) | Potential Clinical Effect(s) |

|---|---|---|---|---|

| c-Abl | Tyrosine Kinase | 100-300 nM [1] | Kinobeads/MS, Cell-based assays [2] [1] | Protection against diabetes; beta-cell survival [1] |

| PDGFR-β | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS, Xenograft models [2] [3] | Anti-fibrotic effects; unintended mitogenic signaling in cancer [2] [3] |

| DDR1 | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS [1] | Information Missing |

| c-Kit | Receptor Tyrosine Kinase | Information Missing | Kinobeads/MS [2] | Efficacy in GIST; role in beta-cell protection is dispensable [2] [1] |

| NQO2 | Oxidoreductase (Non-Kinase) | 82 nM [2] | Chemical Proteomics (Kinobeads) [2] | Role in oxidative stress; clinical side effects unclear [2] |

| V-ATPase | Proton Pump (Non-Kinase) | Information Missing | Yeast screen [2] | Information Missing |

| KATP Channel | Ion Channel (Non-Kinase) | Micromolar range [1] | Functional assays in beta-cells [1] | Potential improvement of beta-cell function [1] |

Experimental Protocols for Identification

The methodologies for discovering these off-targets can be broadly divided into target identification and functional validation techniques.

Target Identification

- Chemical Proteomics (Kinobeads): This method uses broad-specificity kinase inhibitors immobilized on beads to capture kinases from cell lysates (e.g., from the CML cell line K562). Proteins that bind to the beads are identified by tandem mass spectrometry. To find this compound targets, lysates are pre-incubated with soluble this compound; proteins that no longer bind to the beads are considered targets of this compound [2].

- Affinity Chromatography with Modified this compound: this compound is chemically modified to allow it to be attached to a solid support. The immobilized drug is incubated with cell lysates, and bound proteins are subsequently identified by tandem mass spectrometry [2].

- Yeast Genetic Screens: Used to identify non-kinase targets, such as the V-ATPase, by exploiting the conservation of cellular pathways in yeast [2].

Functional Validation

- Xenograft Models: Used to study the functional consequences of target inhibition in a complex tissue environment. For example, studies on pancreatic cancer (SW1990) xenografts revealed that this compound treatment could paradoxically activate a dormant human PDGFr-β signaling loop in cancer cells after inhibiting the stromal (mouse) PDGFr-β [3].

- RNA Interference (RNAi): Knocking down a putative target gene (e.g., NQO2 in K562 cells) to observe if it phenocopies the effect of the drug, such as reduced cell proliferation [2].

- Co-immunoprecipitation (Co-IP) and Immunoblotting: Used in insulin-producing cells to confirm physical interactions between this compound targets (like c-Abl) and downstream effectors (like INPPL1) and to study signaling pathways such as PI3K/Akt and ERK [1].

Mechanism of Action and Off-Target Relationships

The following diagram illustrates the network of known primary and off-target interactions of this compound and their downstream biological effects, particularly highlighting the role of c-Abl in beta-cells.

This diagram shows how this compound's binding to c-Abl inhibits its activity, leading to multiple downstream effects that collectively promote beta-cell survival and function, illustrating a key beneficial off-target mechanism [1].

Key Implications for Drug Development

The off-target profile of this compound provides critical lessons for rational drug design.

- Structural Flexibility: this compound's ability to bind different targets is due to its conformational flexibility. It adopts an extended conformation in kinases like ABL but a compact, horseshoe shape in NQO2, enabling diverse interactions [2]. Future drug design must account for these potential conformations.

- Therapeutic Promiscuity: The multi-target nature of this compound is not a flaw but a feature responsible for its success in treating diverse diseases like CML, GIST, and chronic eosinophilic leukemia (CEL), with potential applications in fibrotic disorders, stroke, and autoimmune diseases like type 1 diabetes [2] [1].

- Paradoxical Signaling in Tumors: Targeting stromal components in cancer can have unintended consequences. In pancreatic cancer, inhibiting stromal PDGFR-β with this compound activated a dormant PDGFR-β/PDGF-B autocrine loop in human cancer cells, potentially promoting tumor survival. This mitogenic effect was reversed when combined with radioimmunotherapy [3] [4].

- Immunological Effects: this compound has significant off-target immunological effects, modulating both effector and regulatory immune cells. It can boost natural killer cell activity and reduce regulatory T-cell numbers, contributing to anticancer immunosurveillance [5].

References

- 1. Are off - target of effects the key to improving beta-cell... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the promiscuity of this compound | Journal of Biology | Full Text [jbiol.biomedcentral.com]

- 3. Activation of PDGFr-β Signaling after Pathway and... This compound [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Activation of PDGFr-β Signaling after Pathway and... This compound [academia.edu]

- 5. Immunological off - target of effects | Nature Reviews Clinical... This compound [nature.com]

Comprehensive Application Notes and Protocols: Therapeutic Drug Monitoring of Imatinib in Chronic Myelogenous Leukemia

Introduction and Clinical Rationale

Therapeutic Drug Monitoring (TDM) has emerged as a critical component in the optimization of imatinib mesylate therapy for Chronic Myelogenous Leukemia (CML). As a tyrosine kinase inhibitor (TKI), this compound targets the BCR-ABL fusion protein responsible for the pathogenesis of CML, revolutionizing treatment outcomes since its introduction. However, despite standardized dosing regimens, significant interpatient variability in drug exposure has been observed, directly influencing treatment efficacy and safety. Research demonstrates that this compound exhibits a 40-60% coefficient of variation in plasma exposure between patients receiving the same dose, necessitating individualized treatment approaches [1] [2].

The fundamental pharmacological basis for TDM of this compound rests on established exposure-response relationships. Multiple seminal studies have consistently demonstrated that trough plasma concentrations (Cmin) above approximately 1000 ng/mL are significantly associated with improved cytogenetic and molecular responses [3] [1] [2]. In pediatric CML patients, recent real-world evidence has shown that this compound Cmin >1000 ng/mL correlated with improved molecular response rates at critical treatment milestones [3]. This therapeutic threshold has become a widely accepted target for dose optimization, though it represents a population mean value that requires contextual interpretation for individual patients [1].

The clinical indications for this compound TDM are well-established in specific scenarios: suboptimal response or treatment failure, unexplained toxicity, suspected non-adherence, drug-drug interactions, and special populations with altered pharmacokinetics [1] [2]. Additionally, TDM provides objective data to distinguish between pharmacological resistance and inadequate drug exposure, guiding critical decisions about dose escalation versus switching to alternative TKIs [4]. The five essential criteria supporting this compound as an ideal TDM candidate include significant between-subject PK variability, consistent concentration-effect relationships, narrow therapeutic margin, absence of readily available PD biomarkers, and critical treatment duration [5].

Analytical Methods for this compound Quantification

LC-MS/MS Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard method for this compound quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The fundamental principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), providing highly specific quantification even in complex biological matrices like plasma.

A validated LC-MS/MS methodology for this compound quantification should incorporate the following key components. The sample preparation typically involves protein precipitation using acetonitrile or methanol, with the inclusion of a stable isotope-labeled internal standard (e.g., this compound-d8) to correct for variability in extraction and ionization. Chromatographic separation is achieved using reverse-phase columns (C18, 50-100mm × 2.1-4.6mm, 3-5μm particle size) with mobile phases consisting of aqueous ammonium formate or acetate (0.1%) and organic modifiers (acetonitrile or methanol with 0.1% formic acid) in gradient elution mode. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with MRM transitions of 494.3→394.2 for this compound and 502.3→394.2 for the internal standard [6] [1].

The analytical performance characteristics must meet rigorous validation standards according to FDA and EMA guidelines. A standard validation report demonstrates a linear range of 100-10,000 ng/mL with correlation coefficients (r²) >0.99, inter- and intra-day precision <15% (CV), and accuracy within 85-115% of nominal values. The lower limit of quantification (LLOQ) is typically established at 100 ng/mL, which adequately supports the clinical decision threshold of 1000 ng/mL [6]. The method should also demonstrate selectivity against endogenous plasma components and common concomitant medications, as well as stable performance under various storage and processing conditions.

HPLC-UV Alternative Methods

While LC-MS/MS offers superior performance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a cost-effective alternative for laboratories without access to mass spectrometry capabilities. The basic methodology involves similar sample preparation with protein precipitation, followed by reverse-phase chromatographic separation with UV detection at 260-270 nm [1].

However, HPLC-UV methods present limitations in sensitivity and specificity compared to LC-MS/MS. The typical LLOQ for HPLC-UV ranges from 50-100 ng/mL, with increased potential for interference from metabolites or co-administered drugs. The run times are generally longer, reducing throughput capacity. When implementing HPLC-UV, extensive validation against patient samples is recommended to ensure reliable performance in the clinical setting [1]. Despite these limitations, properly validated HPLC-UV methods can provide clinically useful TDM data, particularly when mass spectrometry is unavailable.

Table 1: Analytical Method Comparison for this compound Quantification

| Parameter | LC-MS/MS | HPLC-UV |

|---|---|---|

| Sensitivity (LLOQ) | 1-10 ng/mL | 50-100 ng/mL |

| Linear Range | 100-10,000 ng/mL | 100-5,000 ng/mL |

| Analysis Time | 3-6 minutes/sample | 10-15 minutes/sample |

| Specificity | High (mass transitions) | Moderate (retention time) |

| Throughput | High | Moderate |

| Cost | High | Moderate |

Clinical Implementation Protocol

Sample Collection and Processing

Proper sample collection is fundamental to obtaining clinically meaningful TDM results. Trough samples (Cmin) must be collected immediately before the next scheduled dose at steady-state conditions, typically after at least 5-7 days of consistent dosing [1] [2]. Blood samples (2-5 mL) should be collected in EDTA-containing tubes and centrifuged promptly at 2000-3000 × g for 10-15 minutes to separate plasma. The resulting plasma should be transferred to clean polypropylene tubes and stored at -20°C to -80°C if not analyzed immediately. Stability data indicate that this compound remains stable in plasma for at least 6 months at -20°C and through multiple freeze-thaw cycles [1].

Critical documentation must accompany each sample to ensure proper interpretation. Essential information includes the exact time of blood collection, time and dose of last administration, dosing history, concomitant medications, patient demographics (age, weight, body surface area), clinical response data, and adverse effects. This contextual metadata enables meaningful interpretation of measured concentrations against the therapeutic range and facilitates appropriate dose recommendations [5] [1].

Interpretation and Clinical Decision-Making

Interpretation of this compound trough concentrations requires integration of pharmacokinetic knowledge with clinical context. The established therapeutic target of 1000 ng/mL serves as a population guide, with concentrations below this threshold warranting evaluation for dose escalation after considering tolerance and hematologic parameters [3] [1] [2]. Recent real-world evidence in pediatric CML demonstrates that patients with this compound Cmin >1000 ng/mL achieved significantly higher rates of optimal molecular response (63% vs 23-50% with lower levels) at 3 and 6 months [3].

The following decision algorithm provides a structured approach to TDM interpretation:

Figure 1: Clinical Decision Algorithm for this compound TDM Interpretation

For subtherapeutic concentrations (<1000 ng/mL), the initial assessment should focus on adherence evaluation, as non-adherence remains a prevalent cause of treatment failure. In pediatric populations, recent data has confirmed non-adherence particularly in adolescents ≥13 years old, detectable through consistently low this compound Cmin [3]. Subsequent evaluation should address potential drug-drug interactions, particularly with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) that may accelerate this compound metabolism [1] [2]. If adherence and interactions are optimized, dose escalation should be considered, with monitoring of hematologic parameters to prevent excessive toxicity.

For supratherapeutic concentrations (>3000 ng/mL), correlation with adverse events should be assessed. Recent evidence indicates that approximately 9.3% of adverse events correlate with this compound Cmin ≥3000 ng/mL, with gastrointestinal and musculoskeletal complaints being most prevalent [3]. In such cases, dose reduction may improve tolerability while maintaining efficacy, as the exposure-response relationship plateaus above approximately 1500-2000 ng/mL [3] [2].

Table 2: this compound Trough Concentrations and Clinical Correlations

| Trough Concentration | Clinical Interpretation | Management Considerations |

|---|---|---|

| < 1000 ng/mL | Subtherapeutic | Assess adherence, evaluate drug interactions, consider dose escalation |

| 1000-3000 ng/mL | Therapeutic range | Maintain current dose, continue routine monitoring |

| > 3000 ng/mL | Supratherapeutic | Evaluate for toxicity, consider dose reduction if adverse events present |

| Undetectable | Probable non-adherence | Comprehensive adherence assessment and counseling |

Advanced Applications and Population Modeling

Population Pharmacokinetic Approaches

Population pharmacokinetic (PopPK) modeling represents a sophisticated approach to characterizing this compound exposure variability and identifying significant covariates that influence drug disposition. Recent comparative analyses have evaluated eight published PopPK models for their predictive performance in clinical settings [6]. The model developed by Menon et al. demonstrated superior predictive performance with relative mean prediction error ≤20% and relative median absolute prediction error ≤30% when applied to external clinical data [6].

The structural model typically characterizes this compound pharmacokinetics using a one-compartment model with first-order absorption and elimination. The key pharmacokinetic parameters include clearance (CL), volume of distribution (Vd), and absorption rate constant (Ka). Significant covariate relationships have been identified, including the influence of body weight on clearance, age-related changes in drug metabolism, and gender differences in elimination patterns [6]. For example, one PopPK analysis revealed that female patients had 15.2% lower clearance than males, and clearance decreased by 23% between ages 40 and 80 years [6].

The integration of physiological and genetic factors further refines PopPK models. Hepatic function, represented by albumin levels and alpha-1 acid glycoprotein (AAG) concentrations, significantly influences this compound binding and clearance due to its high protein binding (>95%) [2]. Genetic polymorphisms in drug transporters (OCT1, ABCB1, ABCG2) and metabolizing enzymes (CYP3A4, CYP3A5) contribute to the substantial interindividual variability in this compound exposure [6] [2]. These comprehensive PopPK models facilitate precision dosing through Bayesian forecasting, enabling individualized dose optimization based on limited concentration measurements.

Bayesian Forecasting for TDM

Bayesian forecasting methodologies enhance the clinical utility of TDM by enabling prediction of trough concentrations from randomly timed samples, addressing the practical challenges of strict trough sampling in clinical practice. The maximum a posteriori probability (MAP-Bayesian) approach incorporating parameter correlation (MAP-ρ) has demonstrated the ability to predict this compound Cmin from random concentrations with a precision of ±30.7% [7].

The fundamental workflow for Bayesian forecasting involves: (1) selecting an appropriate population pharmacokinetic model as the prior; (2) obtaining one or more drug concentration measurements from the patient; (3) refining the population parameter estimates using Bayesian inference to obtain individualized pharmacokinetic parameters; and (4) simulating the complete concentration-time profile to estimate the trough concentration and other exposure metrics [7]. This approach has proven particularly valuable when trough sampling is impractical or when multiple concentrations are available to characterize an individual's pharmacokinetic profile more completely.

Comparative analyses demonstrate that Bayesian methods outperform simple linear extrapolation approaches, particularly when the sampling time deviates significantly from the true trough [7]. The implementation of user-friendly Bayesian software tools in clinical practice can make this sophisticated approach accessible for routine TDM interpretation, moving beyond empirical dose adjustments to model-informed precision dosing.

Figure 2: Bayesian Forecasting Workflow for Model-Informed Precision Dosing

Emerging Research and Future Directions

Novel Therapeutic Targets and Drug Repurposing